![molecular formula C47H70O15 B1235928 Pectenotoxin-1 CAS No. 97564-90-4](/img/structure/B1235928.png)
Pectenotoxin-1
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Overview
Description
Pectenotoxin-1 is a natural product found in Mizuhopecten yessoensis with data available.
Scientific Research Applications
Cytoskeletal Dynamics and Toxicity
- Pectenotoxins, including Pectenotoxin-1 (PTX-1), primarily exhibit their toxic effects by disrupting the cytoskeleton in eukaryotic cells. This disruption is mainly characterized by the depolymerization of F-actin, which is a major event in their toxicity mechanism. For instance, Pectenotoxin-6, a derivative, has been shown to cause specific time- and dose-dependent depolymerization of F-actin in neuroblastoma cells without significantly affecting other major cellular processes or survival rates (Leira et al., 2002).
- The structure of PTX-1, particularly its lactone ring, plays a key role in its activity on cytoskeletal dynamics. For example, studies have shown that PTX-11, similar to PTX-1 and PTX-2, can cause significant depolymerization of actin cytoskeleton and alter cell shape, pointing out that the intact lactone ring is crucial for their bioactivity (Ares et al., 2007).
Potential for Cancer Therapy
- Pectenotoxin-2 (PTX-2), closely related to PTX-1, has been found to exhibit significant cytotoxicity against various human cancer cells. This cytotoxicity is due to its ability to inhibit mitotic separation and cytokinesis by depolymerizing actin filaments. Furthermore, it has been shown to induce apoptosis in cancer cells via various cellular pathways, suggesting a potential role in cancer therapy (Kim et al., 2011).
Synthesis and Structural Analysis
- The synthesis of PTX-2, a compound with a structure similar to PTX-1, has been a subject of significant research. The non-anomeric spiroacetal structure of PTX-2 presents a challenge in its synthesis, but successful methodologies have been developed, which could be applicable to PTX-1 as well. These syntheses contribute to a deeper understanding of their biological activities and potential therapeutic applications (Fujiwara et al., 2014).
Actin Polymerization Inhibition
- PTX-2, and by extension PTX-1, have been shown to inhibit the polymerization of various actin isoforms, including skeletal muscle, smooth muscle, cardiac muscle, and non-muscle actin. This effect on actin polymerization is dose-dependent and suggests a wide-ranging impact on cellular processes across different cell types (Butler et al., 2012).
properties
CAS RN |
97564-90-4 |
---|---|
Product Name |
Pectenotoxin-1 |
Molecular Formula |
C47H70O15 |
Molecular Weight |
875 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-35-(hydroxymethyl)-5,7,9,19,29-pentamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione |
InChI |
InChI=1S/C47H70O15/c1-26-9-10-32-34(21-37(55-32)47(53)39(50)28(3)13-19-54-47)56-41(52)29(4)31-8-7-14-45(57-31)16-11-33(58-45)40(51)43(6)23-30(49)38(61-43)35-24-44(25-48)17-18-46(59-35,62-44)36-12-15-42(5,60-36)22-27(2)20-26/h9-10,20,27-29,31-40,48,50-51,53H,7-8,11-19,21-25H2,1-6H3/b10-9+,26-20+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43+,44-,45+,46-,47+/m0/s1 |
InChI Key |
KJWMGLBVDNMNQW-VWTMXFPPSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)CO)C)C)/C)O |
SMILES |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |
Canonical SMILES |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |
synonyms |
pectenotoxin 1 pectenotoxin-1 PTX1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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